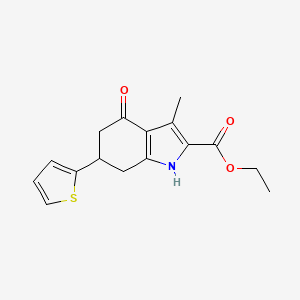

ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

Ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a heterocyclic compound featuring a partially saturated indole core (4,5,6,7-tetrahydro-1H-indole) with key substituents:

- A 3-methyl group on the indole ring.

- A 4-oxo (keto) group at position 4.

- A thiophen-2-yl substituent at position 6, introducing aromatic and electron-rich properties.

- An ethyl ester at position 2, influencing solubility and reactivity.

Properties

IUPAC Name |

ethyl 3-methyl-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-3-20-16(19)15-9(2)14-11(17-15)7-10(8-12(14)18)13-5-4-6-21-13/h4-6,10,17H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVMEQPGMCCZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Thiophene

The thiophen-2-yl group is often introduced via 2-bromothiophene, synthesized by regioselective bromination of thiophene. As detailed in CN101906092B, this involves:

-

Reagents : Thiophene, bromopyridine hydrobromide, and hydrobromic acid in halocarbon solvents (e.g., CCl₄, CH₂Cl₂).

-

Conditions : Reaction at -10°C to 0°C to minimize di- or polysubstitution.

Table 1: Bromination Optimization

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| CCl₄ | -5 | 95 |

| CH₂Cl₂ | -10 | 90 |

| CHCl₃ | 0 | 88 |

Alkylation of Diethyl Malonate

The 2-bromothiophene reacts with diethyl malonate to form 2-(2-thiophene)diethyl malonate, a critical intermediate for subsequent cyclization:

-

Reagents : Diethyl malonate, sodium/magnesium, toluene.

-

Conditions : 100–120°C for 6–8 hours under anhydrous conditions.

Mechanism : The alkali metal deprotonates diethyl malonate, forming a nucleophilic enolate that displaces bromide from 2-bromothiophene in an SN2 reaction.

Construction of the Tetrahydroindol-4-One Core

Cyclocondensation with γ-Keto Esters

The tetrahydroindole ring is assembled via cyclocondensation of 2-(2-thiophene)diethyl malonate with a γ-keto ester (e.g., ethyl levulinate) and an amine source. This mirrors methods for analogous tetrahydroindol-4-ones:

-

Reagents : Ethyl levulinate, ammonium acetate, acetic acid.

-

Conditions : Reflux in ethanol for 12–24 hours.

Mechanism : The amine attacks the ketone, forming an imine intermediate, followed by cyclization and dehydration.

Functionalization and Esterification

Introduction of the 3-Methyl Group

The 3-methyl substituent is introduced via:

Ethyl Carboxylate Retention

The ethyl ester is typically retained from diethyl malonate, avoiding hydrolysis by using mild saponification conditions (e.g., LiOH in THF/water).

Optimization Challenges and Solutions

Regioselectivity in Cyclization

Purification of Hydrophobic Intermediates

-

Issue : Low solubility in aqueous phases.

-

Solution : Column chromatography with hexane/ethyl acetate (4:1) or recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

| Step | Route 1 (Cyclocondensation) | Route 2 (Multicomponent) |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield (%) | ~60 | ~50 |

| Key Advantage | High regiocontrol | Fewer intermediates |

Chemical Reactions Analysis

Cyclization and Ring Expansion Reactions

The tetrahydroindole core undergoes acid-catalyzed cyclization to form fused heterocycles. For example:

-

Condensed Pyrroloindoles : Under Brønsted acid catalysis (e.g., p-TsOH), the compound reacts with thiols via a cascade reaction to form tetrahydrocarbazolones (e.g., 6a–j ) in yields of 58–84% (Scheme 8) .

-

Isoquinoline Derivatives : Pd-catalyzed intramolecular C-H arylation of N-(2-halobenzyl) derivatives produces fused isoquinoline structures (34–84% yield) .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid-catalyzed cyclization | p-TsOH, MeCN, rt, 2 h | Tetrahydrocarbazolones | 58–84% | |

| Pd-catalyzed C-H arylation | Pd catalyst, DMF, 100°C, 12 h | N-Fused isoquinolines | 34–84% |

Ketone Reactivity

The 4-oxo group participates in nucleophilic additions and condensations:

-

Aldol Condensation : Reacts with aryl glyoxals in the presence of primary amines to form 3-hydroxy-substituted pyrroles .

-

Oxidation : Dehydrogenation with 10% Pd/C converts tetrahydroindoles to aromatic indoles (73–82% yield) .

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids, which can further react with alcohols to form new esters (e.g., methyl analogs).

Cross-Coupling Reactions

The thiophene ring enables electrophilic substitutions and metal-catalyzed couplings:

-

Suzuki Coupling : The thiophene’s C-H bond reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives .

-

Halogenation : Bromination at the thiophene’s α-position occurs using NBS or Br₂, enabling subsequent cross-couplings .

Rearrangement Reactions

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with indole and thiophene structures often exhibit anticancer activities. Ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has shown promise in inhibiting tumor growth. For instance, studies have demonstrated that derivatives of indole can effectively target multiple signaling pathways involved in cancer progression. The compound's unique structural features may enhance its interaction with biological targets, potentially leading to improved efficacy against various cancer cell lines.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Research on similar indole-based derivatives has revealed significant antioxidant activities, indicating that this compound could be beneficial in combating oxidative stress-related diseases.

Comparative Studies

Comparative studies of this compound with similar compounds reveal unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Indole core + Thiophene ring | Potential anticancer and antioxidant |

| Benzyl 3-Methyl-4-Oxo-6-(Phenyl)-4,5,6,7-Tetrahydro-Indole | Indole core + Phenyl group | Anticancer activity reported |

| Ethyl 6-Methyl-2-Oxo-(Thiophen)-1H-Pyrimidine | Pyrimidine structure | Antimicrobial activity |

The presence of both the thiophene ring and the ethyl group in ethyl 3-methyl-4-oxo-6-(thiophen-2-y) enhances its electronic characteristics compared to other derivatives.

Case Studies

Several case studies highlight the effectiveness of similar compounds in therapeutic applications:

- Anticancer Activity Evaluation : A study evaluated various indole derivatives against a panel of cancer cell lines and found significant cytotoxicity in compounds containing thiophene rings. Ethyl 3-methyl-4-oxo derivatives showed promising results in inhibiting cell growth.

- Antioxidant Studies : Research on indole-based antioxidants demonstrated that certain derivatives exhibited higher activity than standard antioxidants like ascorbic acid. This suggests that ethyl 3-methyl compounds could also serve as effective antioxidants.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate would depend on its specific interactions with biological targets. Typically, indole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The thiophene ring may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ester/Alkyl Chains

Heptyl 3-Methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate ()

- Structural Difference : The ethyl ester is replaced by a heptyl chain .

- Implications: Increased lipophilicity due to the longer alkyl chain, which may enhance membrane permeability but reduce aqueous solubility. Potential for prolonged metabolic stability in biological systems.

3-Methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid ()

- Structural Difference : The ethyl ester is replaced by a carboxylic acid .

- Implications: Enhanced polarity and hydrogen-bonding capacity, improving solubility in polar solvents. Potential for stronger interactions with charged or polar biological targets (e.g., enzymes).

- Molecular Formula: C₁₄H₁₃NO₃S (MW: 275.32 g/mol) .

Substituent Variations on the Indole Core

Ethyl 3-Amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate ()

- Structural Differences: 3-Amino group: Replaces the 3-methyl group, introducing a hydrogen-bond donor. 5-Methyl-2-furyl: Substitutes the thiophen-2-yl group, replacing sulfur with oxygen.

- Implications: The amino group enhances intermolecular interactions (e.g., with nucleic acids or kinases).

- Molecular Formula : C₁₆H₁₈N₂O₄ (MW: 302.33 g/mol) .

Chlorophenyl-Substituted Analogs ()

- Examples :

- Ethyl 6-(4-chlorophenyl)-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- 4-Methylcyclohexyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Structural Differences :

- 4-Chlorophenyl group : Introduces strong electron-withdrawing effects and steric bulk.

- Propyl or methylcyclohexyl substituents : Modify lipophilicity and conformational flexibility.

- Implications :

- Chlorine enhances binding to hydrophobic pockets in targets (e.g., GPCRs).

- Larger substituents may reduce metabolic clearance but increase molecular weight.

- Molecular Weights : 359.85–399.92 g/mol .

Complex Aromatic and Functional Group Modifications

Ethyl 6-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenethyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate ()

- Structural Differences :

- 3,4-Dimethoxyphenyl : Adds methoxy groups for enhanced electron-donating effects.

- 3-Methoxyphenethyl : Introduces a flexible alkyl chain with an aromatic terminus.

- Methoxy groups improve solubility and modulate metabolic stability.

- Molecular Formula: C₂₈H₃₁NO₆ (MW: 477.55 g/mol) .

Biological Activity

Ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound belonging to the indole derivatives class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article will delve into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole core fused with a thiophene ring and an ester functional group. The molecular formula is , and its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 273.34 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Indole Core : This can be achieved through Fischer indole synthesis or similar cyclization methods.

- Introduction of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling are commonly used.

- Esterification : The ester group is formed through a reaction between a carboxylic acid and an alcohol under acidic conditions.

- Final Modifications : Additional functional groups may be introduced via nucleophilic substitution reactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related compounds in this class. For example, derivatives with similar structural motifs have shown significant inhibition of cyclooxygenase (COX) enzymes:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Ethyl Derivative (Study Reference) | Not specified | Not specified |

In vitro assays demonstrated that certain derivatives exhibited potent inhibition of COX-2 activity comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

The antimicrobial potential of ethyl 3-methyl-4-oxo derivatives has also been explored. In particular, compounds with similar structures have shown promising activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These findings suggest that modifications to the indole scaffold can enhance antimicrobial efficacy .

Case Studies

- Inflammation Model : In a carrageenan-induced paw edema model in rats, compounds derived from this class exhibited significant reduction in edema size compared to controls, indicating their potential as anti-inflammatory agents .

- Antibacterial Screening : A series of ethyl derivatives were screened against drug-resistant bacterial strains, yielding MIC values that suggest moderate to high efficacy against pathogens such as MRSA .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds. Key observations include:

- Indole Core : Essential for maintaining biological activity; modifications at positions 3 or 4 can enhance potency.

- Thiophene Ring : Substitution patterns on the thiophene can significantly affect the interaction with target enzymes.

Research indicates that specific substitutions can lead to improved selectivity for COX enzymes and enhanced antimicrobial properties .

Q & A

Q. What are the established synthetic routes for ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

Methodological Answer: The compound can be synthesized via condensation reactions involving thiophene derivatives and indole precursors. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylate with thiophene-containing reagents (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate as a catalyst. For example, and describe methods where equimolar reactants are refluxed in acetic acid for 3–5 hours, followed by precipitation and recrystallization (DMF/acetic acid) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Full characterization requires:

- NMR spectroscopy (1H, 13C) to confirm regiochemistry and substituent positions.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the ester group).

- Mass spectrometry (HRMS) to verify molecular weight.

- Melting point analysis and TLC (Rf values) for purity assessment.

emphasizes the need to cite prior characterization data for non-novel compounds and validate new results against established benchmarks .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer: Key variables include:

- Catalyst loading : Adjust sodium acetate concentration (e.g., 1.0–2.0 equiv) to balance reaction rate and byproduct formation .

- Solvent choice : Acetic acid is standard, but mixed solvents (e.g., acetic acid/DMF) may enhance solubility of intermediates .

- Reaction time : Monitor progress via TLC; extended reflux (>5 hours) may degrade sensitive functional groups .

reports yields up to 75% for analogous thiophene-indole hybrids using optimized stoichiometry (1.1:1 molar ratio of aldehyde to amine) .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validate techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., tetrahydroindole protons) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to confirm regiochemistry .

- X-ray crystallography : Resolve ambiguous stereochemistry if single crystals are obtainable. demonstrates crystallographic validation of similar indazole derivatives .

Q. What strategies mitigate byproduct formation during cyclization steps?

Methodological Answer:

- Temperature control : Maintain reflux temperatures (110–120°C) to avoid decomposition; lower temperatures may stall cyclization .

- Protecting groups : Use acetyl or tert-butyl groups to shield reactive sites (e.g., NH in indole) during condensation .

- Purification : Employ gradient column chromatography (hexane/ethyl acetate) or recrystallization (acetic acid/water) to isolate target compounds .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation of volatile acetic acid or sulfur-containing byproducts .

- Spill management : Neutralize acid residues with sodium bicarbonate before disposal .

Q. How should researchers evaluate ecological toxicity during disposal?

Methodological Answer:

- Biodegradability assays : Use OECD 301 standards to assess persistence in water/soil.

- Bioaccumulation potential : Calculate logP values (e.g., XlogP ~4 for similar esters) to estimate environmental mobility .

highlights the compound’s moderate ecotoxicity, necessitating incineration or licensed waste management .

Mechanistic and Computational Studies

Q. What computational tools are effective for studying reaction mechanisms involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.